molecular formula C24H25N3O5 B2948634 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone CAS No. 1171331-22-8

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone

Cat. No.: B2948634
CAS No.: 1171331-22-8
M. Wt: 435.48
InChI Key: XAZODNJRVZYHIG-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety fused with an isoxazole ring and a piperazine-linked 2-methoxyphenyl group.

Properties

IUPAC Name

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-29-20-5-3-2-4-19(20)26-8-10-27(11-9-26)24(28)16-18-15-22(32-25-18)17-6-7-21-23(14-17)31-13-12-30-21/h2-7,14-15H,8-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZODNJRVZYHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=NOC(=C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining isoxazole and piperazine moieties, which are known for their diverse biological activities. The molecular formula is C20H22N2O3C_{20}H_{22}N_{2}O_{3} with a molecular weight of approximately 350.4 g/mol. The presence of the dihydrobenzo[d][1,4]dioxin ring enhances its pharmacological potential.

Antitumor Activity

Research indicates that isoxazole derivatives often exhibit significant antitumor properties. A study on similar compounds revealed that substituents on the isoxazole ring can enhance cytotoxicity against various cancer cell lines. For instance, compounds with electron-withdrawing groups showed increased potency against breast and colon cancer cells .

CompoundIC50 (μM)Cancer Type
This compoundTBDTBD
Isoxazole Derivative A15Breast Cancer
Isoxazole Derivative B10Colon Cancer

Antiviral Activity

Isoxazoles have also been investigated for their antiviral properties. A study demonstrated that certain isoxazole derivatives inhibited viral replication in vitro, particularly against flaviviruses such as Zika and dengue viruses. The mechanism of action appears to involve interference with viral protein synthesis .

CompoundVirus TypeIC50 (μM)
This compoundTBDTBD
Isoxazole Derivative CDengue5
Isoxazole Derivative DZika8

Study on Antitumor Efficacy

In a recent study published in Pharmaceutical Research, researchers synthesized a series of isoxazole derivatives and tested their efficacy against various cancer cell lines. The compound under discussion exhibited promising results in inhibiting cell proliferation and inducing apoptosis in MCF-7 breast cancer cells .

Study on Antiviral Properties

Another study focused on the antiviral activity of isoxazole derivatives against the West Nile Virus (WNV). The results indicated that specific modifications to the isoxazole structure could significantly enhance antiviral activity. The compound demonstrated effective inhibition of viral replication at micromolar concentrations .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many isoxazoles inhibit key enzymes involved in cancer cell proliferation.
  • Interference with Viral Replication : Compounds may disrupt the viral life cycle by inhibiting protein synthesis or viral entry into host cells.
  • Induction of Apoptosis : Certain derivatives promote programmed cell death in malignant cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores:

Piperazine-Linked Derivatives

  • Compound m2: 1-(4-(4-((5-Chloro-4-((2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one Key Features: Contains a triazole-pyrimidine core and a piperazine-ethanone group. Synthesis: Uses Pd-catalyzed coupling in dioxane, yielding 29% after purification . Bioactivity: Likely targets kinase pathways due to the pyrimidine-triazole motif, though specific data are unavailable.
  • Compound w3: (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone Key Features: Similar triazole-pyrimidine-piperazine scaffold but with a 4-methylpiperazine group. Synthesis: Prepared via isopropyl alcohol-mediated coupling .
Parameter Target Compound Compound m2 Compound w3
Core Structure Isoxazole-dihydrobenzodioxin Triazole-pyrimidine Triazole-pyrimidine
Piperazine Substituent 2-Methoxyphenyl Ethanone 4-Methylpiperazine
Synthetic Yield Not reported 29% Not reported

Dihydrobenzodioxin-Containing Analogs

  • Compound 326014-77-1: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone Key Features: Shares the dihydrobenzodioxin group but replaces isoxazole with a triazole-thioether moiety. Molecular Weight: 517.6 g/mol vs. the target compound’s estimated ~480–500 g/mol .
  • Compound 1351609-80-7: 2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate Key Features: Combines dihydrobenzodioxin with a furan-ethanone group. Structural Divergence: Lacks the isoxazole ring but includes an oxalate salt for solubility enhancement .

Functional and Pharmacological Insights

  • Metabolic Stability : The dihydrobenzodioxin moiety may reduce oxidative metabolism compared to simpler benzene rings, as observed in plant-derived compounds with similar fused oxygen heterocycles .
  • Therapeutic Potential: Compounds with isoxazole and piperazine motifs (e.g., COX-2 inhibitors) often exhibit anti-inflammatory or anticancer activity.

Q & A

Q. How can structural analogs improve target selectivity while reducing off-target effects?

  • Methodology :
  • SAR Studies : Synthesize derivatives with modified substituents (e.g., replace methoxy with halogen or alkyl groups) .
  • Selectivity Profiling : Use broad-panel kinase or GPCR assays to identify structural motifs linked to off-target binding .
  • Molecular Dynamics : Simulate ligand-receptor interactions over 100 ns to optimize binding pose stability .

Key Considerations

  • Data Contradictions : Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Ethical Compliance : Adhere to OECD guidelines for environmental and animal studies .

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